

Application Note: Quantitative Analysis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride

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Compound of Interest

	2-amino-N,N-
Compound Name:	dimethylethanesulfonamide
	hydrochloride

Cat. No.: B1290506

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Abstract

This document provides detailed analytical procedures for the accurate quantification of **2-amino-N,N-dimethylethanesulfonamide hydrochloride**, a key chemical intermediate in various research and development applications.^[1] The inherent physicochemical properties of this small, polar molecule necessitate robust and validated analytical methods to ensure quality, purity, and consistency in its intended use. We present two distinct, validated chromatographic methods: a widely applicable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quality control (assay and purity), and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and impurity analysis. This guide explains the causality behind methodological choices and provides comprehensive, step-by-step protocols grounded in ICH Q2(R2) validation principles to ensure trustworthiness and regulatory alignment.^{[2][3]}

Introduction and Physicochemical Profile

Accurate quantification of **2-amino-N,N-dimethylethanesulfonamide hydrochloride** is critical for controlling reaction stoichiometry, assessing product purity, and conducting stability studies. The molecule's structure, featuring a primary amine and a sulfonamide group, lacks a

significant chromophore, presenting a challenge for UV-based detection methods. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. The methods detailed herein are designed to overcome these challenges.

Table 1: Physicochemical Properties of **2-amino-N,N-dimethylethanesulfonamide hydrochloride**

Property	Value	Reference(s)
CAS Number	91893-69-5	[4]
Molecular Formula	C ₄ H ₁₃ ClN ₂ O ₂ S	[4][5]
Molecular Weight	188.68 g/mol	[5][6]
Synonyms	2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride	[1][4]
Form	Solid	[6]

Method 1: RP-HPLC with UV Detection for Assay and Purity

Principle and Rationale

This method is designed as a robust workhorse for routine quality control, suitable for determining the assay (potency) and purity of the bulk substance.

- Chromatographic Rationale: A C18 stationary phase is chosen for its versatility. To overcome the analyte's polarity and ensure adequate retention, a buffered mobile phase at a low pH (pH \approx 3.0) is employed. This ensures the primary amine group ($pK_a \approx 9-10$) is fully protonated, promoting interaction with the stationary phase and leading to a consistent retention time and improved peak symmetry.
- Detection Rationale: Due to the absence of a strong chromophore, UV detection is performed at a low wavelength (210 nm) where the amide and sulfonamide functionalities exhibit some absorbance. While not highly specific, this approach is sufficient for a purity assay where the main component is known. The method's specificity is demonstrated

through forced degradation studies and peak purity analysis, as mandated by ICH guidelines.^{[7][8]}

Experimental Protocol

2.2.1. Apparatus and Reagents

- HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- Chromatography Data System (CDS) software.
- Analytical balance, pH meter, volumetric flasks, and pipettes.
- Water, HPLC grade (Milli-Q or equivalent).
- Acetonitrile (ACN), HPLC grade.
- Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
- Phosphoric acid (H₃PO₄), analytical grade.
- **2-amino-N,N-dimethylethanesulfonamide hydrochloride** reference standard.

2.2.2. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	20 mM KH ₂ PO ₄ , pH adjusted to 3.0 with H ₃ PO ₄
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-2 min: 5% B; 2-10 min: 5% to 50% B; 10-12 min: 50% B; 12-12.1 min: 50% to 5% B; 12.1-17 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	10 µL
Run Time	17 minutes

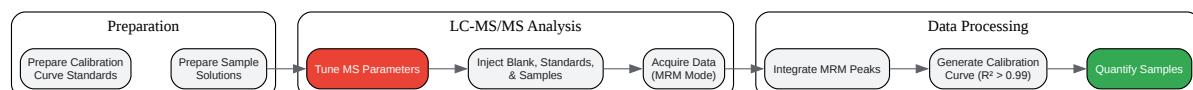
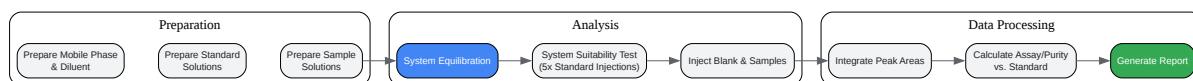
2.2.3. Preparation of Solutions

- Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
- Diluent: Mobile Phase A.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
- Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 5 mL of this solution into a 50 mL volumetric flask to volume with Diluent.

2.2.4. System Suitability and Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the Diluent (blank) to ensure no interfering peaks are present.
- Perform five replicate injections of the Working Standard Solution.
- The system is deemed suitable if the following criteria are met:
 - Tailing Factor: ≤ 2.0
 - Theoretical Plates: ≥ 2000
 - %RSD for Peak Area: $\leq 2.0\%$
- Inject the sample solutions in duplicate and calculate the concentration based on the average peak area compared to the working standard.

HPLC Workflow Diagram



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